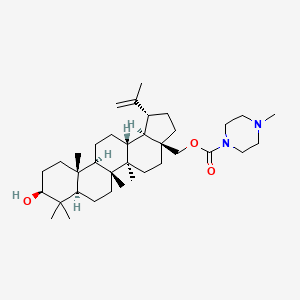
P-gp inhibitor 19
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
P-gp inhibitor 19 is a compound known for its ability to inhibit the activity of P-glycoprotein, a membrane protein that plays a crucial role in the efflux of various substances out of cells. P-glycoprotein is part of the ATP-binding cassette transporter family and is involved in multidrug resistance, particularly in cancer cells. By inhibiting P-glycoprotein, this compound can enhance the efficacy of chemotherapeutic agents by preventing their efflux from cancer cells, thereby increasing their intracellular concentration and therapeutic effectiveness .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of P-gp inhibitor 19 typically involves multiple steps, including the formation of key intermediates and their subsequent functionalization. The synthetic route may include reactions such as nucleophilic substitution, condensation, and cyclization. Specific reagents and catalysts are used to facilitate these reactions under controlled conditions, such as specific temperatures, pressures, and pH levels .
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis process. This requires optimization of reaction conditions to ensure high yield and purity of the final product. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility. Quality control measures, including chromatography and spectroscopy, are used to monitor the production process and ensure compliance with regulatory standards .
Analyse Chemischer Reaktionen
Types of Reactions: P-gp inhibitor 19 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and chromium trioxide under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Halogenating agents, nucleophiles such as amines or thiols, and electrophiles like alkyl halides or acyl chlorides.
Major Products: The major products formed from these reactions depend on the specific functional groups present in this compound and the reaction conditions. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives with different functional groups .
Wissenschaftliche Forschungsanwendungen
P-gp inhibitor 19 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the mechanisms of P-glycoprotein inhibition and to develop new inhibitors with improved efficacy and selectivity.
Biology: Employed in cellular and molecular biology research to investigate the role of P-glycoprotein in drug resistance and to explore strategies for overcoming multidrug resistance in cancer cells.
Medicine: Utilized in preclinical and clinical studies to enhance the effectiveness of chemotherapeutic agents and to develop combination therapies for cancer treatment.
Industry: Applied in the pharmaceutical industry to improve the bioavailability and therapeutic index of drugs that are substrates of P-glycoprotein
Wirkmechanismus
P-gp inhibitor 19 is compared with other similar compounds, such as:
Verapamil: A calcium channel blocker that also inhibits P-glycoprotein but has a different chemical structure and pharmacological profile.
Elacridar: A potent and selective P-glycoprotein inhibitor with a different mechanism of action and higher specificity.
Uniqueness: this compound is unique due to its specific binding affinity and inhibitory potency against P-glycoprotein. It has been shown to effectively enhance the intracellular concentration of chemotherapeutic agents, making it a valuable tool in cancer research and therapy .
Vergleich Mit ähnlichen Verbindungen
- Verapamil
- Elacridar
- Zosuquidar
- Tariquidar
- Valspodar
Eigenschaften
Molekularformel |
C36H60N2O3 |
|---|---|
Molekulargewicht |
568.9 g/mol |
IUPAC-Name |
[(1R,3aS,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-9-hydroxy-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysen-3a-yl]methyl 4-methylpiperazine-1-carboxylate |
InChI |
InChI=1S/C36H60N2O3/c1-24(2)25-11-16-36(23-41-31(40)38-21-19-37(8)20-22-38)18-17-34(6)26(30(25)36)9-10-28-33(5)14-13-29(39)32(3,4)27(33)12-15-35(28,34)7/h25-30,39H,1,9-23H2,2-8H3/t25-,26+,27-,28+,29-,30+,33-,34+,35+,36+/m0/s1 |
InChI-Schlüssel |
BETWNAMCQVLGBS-WHONGPPWSA-N |
Isomerische SMILES |
CC(=C)[C@@H]1CC[C@]2([C@H]1[C@H]3CC[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)O)C)COC(=O)N6CCN(CC6)C |
Kanonische SMILES |
CC(=C)C1CCC2(C1C3CCC4C5(CCC(C(C5CCC4(C3(CC2)C)C)(C)C)O)C)COC(=O)N6CCN(CC6)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



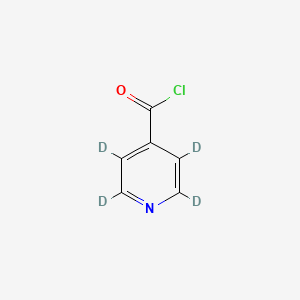
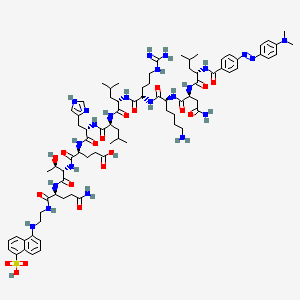



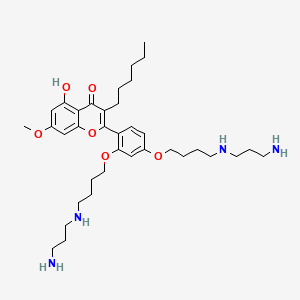


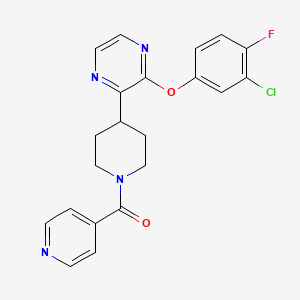

![3-[(E)-2-[1-[3-[2-prop-2-enyl-4-(5-prop-2-enyl-2-propoxyphenyl)phenoxy]propyl]pyridin-1-ium-4-yl]ethenyl]-1H-indole;bromide](/img/structure/B12377011.png)


